molecular formula C11H14N2O2 B8387401 N-methyl-1-nitro-5,6,7,8-tetrahydronaphthalen-2-amine

N-methyl-1-nitro-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No. B8387401
M. Wt: 206.24 g/mol
InChI Key: ZIYIQYALSWYBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-nitro-5,6,7,8-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-nitro-5,6,7,8-tetrahydronaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-nitro-5,6,7,8-tetrahydronaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-methyl-1-nitro-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C11H14N2O2/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)13(14)15/h6-7,12H,2-5H2,1H3

InChI Key

ZIYIQYALSWYBEP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(CCCC2)C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(1-nitro-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (800 mg, 3.88 mmol) in a 10 M solution of hydrochloric acid in MeOH were heated to reflux for 4 h. After concentration, the residue was basified with 2 N aqueous solution of NaOH to pH 9, then extracted with EtOAc (50 mL×2). The organic layer was washed with brine (30 mL), dried, and concentrated. The residue was dissolved in DMF (20 mL), cooled to 0° C., and NaH (60% dispersion in mineral oil, 0.155 mg, 3.88 mml) was added in one portion. Iodomethane (582 mg, 3.88 mmol) was added dropwise. The resulting mixture was stirred at the same temperature for another 2 h. The reaction mixture was quenched by ice (20 g) and then extracted with EtOAc (50 mL×2). The organic layer was washed with brine (20 mL), dried, and concentrated to give a yellow solid (190 mg). ESI MS: m/z 207 [M+H]+.
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